An In-depth Technical Guide to 2-(2-Fluorophenyl)but-3-yn-2-ol: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 2-(2-Fluorophenyl)but-3-yn-2-ol: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-(2-fluorophenyl)but-3-yn-2-ol, a fluorinated tertiary propargyl alcohol of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring and the presence of a reactive propargyl alcohol moiety impart unique physicochemical and biological properties to the molecule.[1][2][3][4] This guide delves into the structural attributes, established and potential synthetic methodologies, and detailed analytical characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated building blocks in their respective fields.
Introduction: The Significance of Fluorinated Propargyl Alcohols
Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the design of pharmaceuticals and advanced materials.[5] The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and bioavailability.[1][2][3][4] Propargyl alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are versatile synthetic intermediates.[6] The convergence of these two structural features in 2-(2-fluorophenyl)but-3-yn-2-ol creates a molecule with considerable potential for further chemical elaboration and diverse applications.
The 2-fluorophenyl substituent introduces a unique electronic and steric environment. The high electronegativity of fluorine can influence the acidity of the hydroxyl and acetylenic protons, as well as the reactivity of the aromatic ring.[7] The tertiary alcohol and the terminal alkyne functionalities serve as handles for a wide array of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecular architectures.[6][8]
Molecular Structure and Physicochemical Properties
The core structure of 2-(2-fluorophenyl)but-3-yn-2-ol consists of a but-3-yn-2-ol backbone, with a 2-fluorophenyl group and a methyl group attached to the carbinol carbon.
Key Structural Features:
-
Chiral Center: The carbinol carbon (C2) is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(2-fluorophenyl)but-3-yn-2-ol. The specific stereochemistry can be critical in biological applications.
-
Fluorinated Aromatic Ring: The fluorine atom at the ortho position of the phenyl ring influences the molecule's electronic properties and can participate in unique non-covalent interactions.
-
Propargyl Alcohol Moiety: The combination of the hydroxyl group and the terminal alkyne provides two reactive sites for further functionalization.
Below is a diagram illustrating the chemical structure of 2-(2-fluorophenyl)but-3-yn-2-ol.
Caption: 2D structure of 2-(2-Fluorophenyl)but-3-yn-2-ol.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C10H9FO | |
| Molecular Weight | 164.18 g/mol | |
| Appearance | Solid | |
| Density | 1.123 g/mL at 25 °C | |
| Refractive Index | n20/D 1.519 | |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| CAS Number | 104684-14-2 |
Synthesis Methodologies
The primary and most direct route to tertiary propargyl alcohols like 2-(2-fluorophenyl)but-3-yn-2-ol is the addition of an acetylide to a ketone. Several variations of this approach exist, offering different levels of control over reaction conditions and stereoselectivity.
Base-Mediated Alkynylation (Favorskii Reaction)
A well-established method for the synthesis of propargyl alcohols is the Favorskii reaction, which involves the addition of a terminal alkyne to a carbonyl compound in the presence of a strong base.[9][10] In the case of 2-(2-fluorophenyl)but-3-yn-2-ol, this would involve the reaction of 2-fluoroacetophenone with acetylene.
Reaction Scheme:
2-Fluoroacetophenone + Acetylene --(Base)--> 2-(2-Fluorophenyl)but-3-yn-2-ol
The choice of base and solvent system is critical for the success of this reaction. Superbasic systems like KOH in DMSO have been shown to be effective.[9]
Organometallic Addition
A more controlled approach involves the use of pre-formed organometallic acetylides. For instance, lithium acetylide or a zinc acetylide can be generated in situ and then reacted with 2-fluoroacetophenone.[11] This method often provides higher yields and better control over side reactions.
Workflow for Organometallic Addition:
Caption: Generalized workflow for organometallic addition.
Asymmetric Synthesis
For applications where enantiomeric purity is crucial, such as in drug development, asymmetric synthesis strategies are employed. This typically involves the use of a chiral catalyst or a chiral ligand in conjunction with an organometallic reagent.[11] For example, the use of a chiral zinc catalyst with N-methylephedrine as a ligand has been shown to be effective in the enantioselective addition of terminal alkynes to aldehydes and ketones.[11]
Sonogashira Coupling Approach (Indirect Route)
While not a direct synthesis of the tertiary alcohol, the Sonogashira coupling reaction is a powerful tool for forming the carbon-carbon bond between the aryl group and the alkyne.[12][13][14] This could be envisioned as a multi-step process where a protected propargyl alcohol is coupled with 1-fluoro-2-iodobenzene, followed by deprotection. For instance, 2-methyl-3-butyn-2-ol can be coupled with an aryl halide, and the acetone protecting group can be subsequently removed.[10][15]
Sonogashira Coupling Catalytic Cycle:
Caption: Simplified Sonogashira coupling mechanism.[12][16][17]
Experimental Protocols
General Procedure for Base-Mediated Synthesis
Caution: This reaction should be performed in a well-ventilated fume hood, as acetylene is a flammable gas.
-
To a stirred solution of potassium hydroxide (X eq.) in dimethyl sulfoxide (Y mL) at room temperature, add 2-fluoroacetophenone (1.0 eq.).
-
Bubble acetylene gas through the solution for a specified period (e.g., 2-4 hours) while monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-fluorophenyl)but-3-yn-2-ol.
General Procedure for Organometallic Addition
Caution: Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Under an argon or nitrogen atmosphere, dissolve the terminal alkyne (e.g., ethyne, or a protected equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 eq.) and stir for 30 minutes at -78 °C.
-
Add a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous THF dropwise to the lithium acetylide solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 2-(2-fluorophenyl)but-3-yn-2-ol.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information. Expected signals include:
-
A singlet for the methyl protons.
-
A singlet for the acetylenic proton.
-
A singlet for the hydroxyl proton (which may be broad and its chemical shift can be concentration-dependent).
-
Multiplets in the aromatic region corresponding to the four protons on the fluorophenyl ring, with characteristic coupling patterns due to the fluorine atom.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbinol carbon, the two acetylenic carbons, the methyl carbon, and the six carbons of the aromatic ring. The carbon signals of the fluorophenyl ring will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands that confirm the presence of the key functional groups:
-
A broad O-H stretch around 3300-3600 cm⁻¹.
-
A sharp C≡C-H stretch around 3300 cm⁻¹.
-
A weak C≡C stretch around 2100-2260 cm⁻¹.
-
C-F stretching vibrations in the fingerprint region (typically 1000-1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[20]
Expected Spectroscopic Data (Based on Analogs)
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ~1.6 (s, 3H, CH₃), ~2.3 (s, 1H, C≡CH), ~2.5 (s, 1H, OH), ~7.0-7.5 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~31 (CH₃), ~65 (C-OH), ~82 (Ar-C≡C), ~93 (C≡CH), ~115-160 (Ar-C, with C-F coupling) |
| IR (thin film) | ν ~3400 (br, O-H), ~3300 (s, C≡C-H), ~2115 (w, C≡C), ~1230 (s, C-F) cm⁻¹ |
Note: These are estimated values based on similar structures and may vary slightly.[20][21][22]
Applications and Future Directions
The unique structural features of 2-(2-fluorophenyl)but-3-yn-2-ol make it a promising candidate for various applications:
-
Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The fluorophenyl group can enhance metabolic stability and binding interactions, while the propargyl alcohol moiety can be used for further elaboration or as a pharmacophore itself.[1][2][3][4]
-
Materials Science: For the development of functional materials, such as polymers and liquid crystals, where the rigidity of the alkyne and the properties of the fluorinated ring can be exploited.[5]
-
Chemical Biology: As a component of chemical probes to study biological processes, where the alkyne can be used for click chemistry ligation.
Future research will likely focus on the development of efficient and highly enantioselective synthetic routes to access optically pure forms of this compound.[23][24] Furthermore, the exploration of its reactivity and its incorporation into a wider range of complex molecules will undoubtedly unveil new and exciting applications.
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